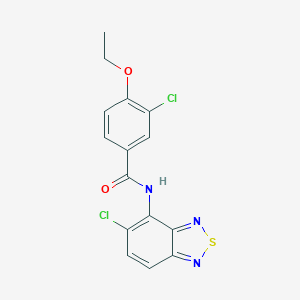![molecular formula C18H17N3O3S B251117 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B251117.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABT-492 and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ABT-492 involves inhibition of bacterial DNA synthesis. ABT-492 targets the enzyme DNA gyrase, which is responsible for unwinding DNA during replication. By inhibiting DNA gyrase, ABT-492 prevents bacterial DNA from replicating, leading to bacterial cell death.
Biochemical and Physiological Effects:
ABT-492 has been found to have a wide range of biochemical and physiological effects. In addition to its antibacterial and antifungal activity, ABT-492 has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ABT-492 has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-492 has several advantages for lab experiments. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool for studying bacterial infections. ABT-492 is also stable under a wide range of conditions, making it easy to handle and store. However, there are also limitations to using ABT-492 in lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, ABT-492 has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on ABT-492. One area of interest is the development of new derivatives of ABT-492 with improved activity against specific bacterial strains. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of ABT-492, which may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ABT-492 and its potential applications in scientific research.
Synthesemethoden
The synthesis of ABT-492 involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-aminothiophenol in the presence of acetic anhydride. The resulting product is then acetylated to obtain ABT-492. The synthesis of ABT-492 has been optimized to improve yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
ABT-492 has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. ABT-492 has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Eigenschaften
Molekularformel |
C18H17N3O3S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-3-6-14(7-4-11)24-10-17(23)21-18-20-15-8-5-13(19-12(2)22)9-16(15)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI-Schlüssel |
BSUXPKCFZWCGQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B251057.png)
